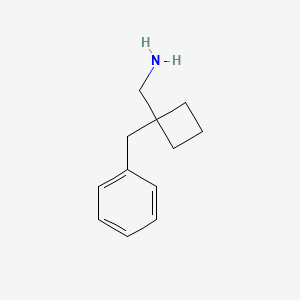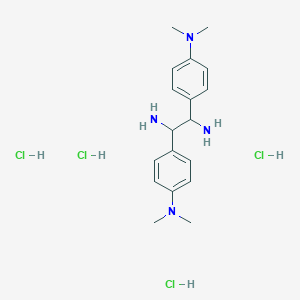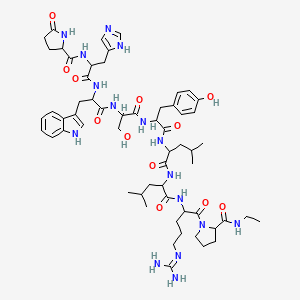
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-fluorophenyl)-2-(methylamino)acetamide: is a synthetic organic compound. Its chemical formula is C10H11BrFNO, and its systematic IUPAC name is 2-(5-bromo-2-fluorophenyl)-N-methylacetamide . Let’s break down its structure:
- The central acetamide group (CH3C(=O)NH2) provides the backbone.
- The aromatic ring consists of a 5-bromo-2-fluorophenyl group attached to the amide nitrogen.
- The methylamino (N-CH3) substituent enhances its biological activity.
Vorbereitungsmethoden
Synthetic Routes
Several synthetic routes lead to the formation of this compound. Here are two common methods:
-
Amide Formation via Acylation
- Starting material: 5-bromo-2-fluoroaniline
- Reaction: Acylation of the amine group using acetyl chloride (CH3C(=O)Cl)
- Conditions: Inert solvent (e.g., dichloromethane), base (e.g., triethylamine)
- Yield: Moderate to good
- Mechanism: Nucleophilic acyl substitution
-
Direct Amidation
- Starting material: 5-bromo-2-fluoroaniline and methylamine
- Reaction: Condensation of the amine and carboxylic acid (acetic acid)
- Conditions: Acidic or basic conditions
- Yield: Moderate
- Mechanism: Nucleophilic addition-elimination
Industrial Production
Industrial-scale production typically involves optimized versions of the above methods, ensuring cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
This compound participates in various chemical reactions:
Oxidation: It can undergo oxidation at the methyl group to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine and fluorine atoms make it susceptible to nucleophilic substitution reactions.
Common Reagents: Sodium borohydride (NaBH), hydrogen peroxide (HO), and strong bases.
Major Products: The specific products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds or materials.
Wirkmechanismus
The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs, we can compare it to related structures:
2-Fluoroacetamide: Lacks the bromine substituent.
2-Bromoacetamide: Lacks the fluorine substituent.
N-Methylacetamide: Lacks the phenyl ring.
: J. Org. Chem. 2010, 75, 22, 7747–7750. : Tetrahedron Lett. 2015, 56, 1, 96–99.
Eigenschaften
Molekularformel |
C9H10BrFN2O |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
2-(5-bromo-2-fluorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)6-4-5(10)2-3-7(6)11/h2-4,8,13H,1H3,(H2,12,14) |
InChI-Schlüssel |
AGTOHMOOXRGRLT-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C1=C(C=CC(=C1)Br)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
amine](/img/structure/B12108554.png)
amine](/img/structure/B12108558.png)







![7-[(2-aminocyclohexyl)amino]-5-[(3-methyl-1H-indol-7-yl)amino]-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12108596.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)
